3-Benzoylcoumarin
Description
Properties
IUPAC Name |
3-benzoylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)19-16(13)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMPRKJYKSRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075144 | |
| Record name | 3-Benzoylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-74-8 | |
| Record name | 3-Benzoyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZOYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF9P5UO8IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzoylcoumarin: Structure, Properties, and Applications
Introduction
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have garnered significant attention in medicinal chemistry and materials science.[1] Their unique structural scaffold imparts a diverse range of biological activities and intriguing photophysical properties.[2][3] Among the vast array of synthetic coumarin derivatives, 3-Benzoylcoumarin stands out as a key building block and a molecule of considerable interest for its potential applications in drug discovery and as a functional material. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 3-Benzoylcoumarin, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
3-Benzoylcoumarin is characterized by a coumarin core substituted with a benzoyl group at the 3-position. This substitution significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and biological interactions.
Chemical Structure:
-
IUPAC Name: 3-benzoylchromen-2-one[4]
-
Molecular Formula: C₁₆H₁₀O₃[4]
-
Molecular Weight: 250.25 g/mol [4]
-
CAS Number: 1846-74-8[4]
Physicochemical and Spectroscopic Data:
The following table summarizes the key physicochemical and spectroscopic data for 3-Benzoylcoumarin, crucial for its identification, purification, and application in various experimental settings.
| Property | Value | Reference |
| Physical State | Colorless to white crystalline solid | [3] |
| Melting Point | 141-142 °C (experimental) | |
| Solubility | Generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; limited solubility in water. | [5][6] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.80 (m, 9H, Ar-H), 8.15 (s, 1H, H-4) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 116.8, 118.9, 125.0, 128.6, 129.2, 130.1, 131.9, 133.5, 134.2, 136.5, 145.8, 155.2, 159.8 (C=O, lactone), 192.5 (C=O, benzoyl) | |
| Infrared (IR, KBr) | ν (cm⁻¹): ~1720 (C=O, lactone), ~1660 (C=O, benzoyl), ~1600, 1580 (C=C, aromatic) | |
| Mass Spectrum (EI) | m/z (%): 250 (M⁺, 100), 222, 194, 165, 105, 77 |
Note: NMR and IR spectral data are predicted based on typical values for similar structures and should be confirmed with experimental data.
Synthesis of 3-Benzoylcoumarin: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 3-Benzoylcoumarin is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl benzoylacetate, with salicylaldehyde. The subsequent intramolecular cyclization (esterification) leads to the formation of the coumarin ring.
Reaction Scheme:
Salicylaldehyde + Ethyl Benzoylacetate → 3-Benzoylcoumarin
Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of 3-substituted coumarins.
Materials and Reagents:
-
Salicylaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (10 mmol, 1.22 g) and ethyl benzoylacetate (10 mmol, 1.92 g) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mL).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 3-Benzoylcoumarin should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 3-Benzoylcoumarin as a crystalline solid.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Piperidine as a Catalyst: Piperidine, a weak base, is used to deprotonate the active methylene group of ethyl benzoylacetate, generating a nucleophilic enolate that attacks the carbonyl carbon of salicylaldehyde.
-
Ethanol as a Solvent: Ethanol is a suitable solvent for both the reactants and the catalyst, and its boiling point allows for the reaction to be carried out at a moderate temperature.
-
Recrystallization for Purification: Recrystallization is an effective method for purifying the solid product, as 3-Benzoylcoumarin has different solubility in hot and cold ethanol compared to the impurities.
Experimental Workflow Diagram:
Caption: Knoevenagel condensation workflow for 3-Benzoylcoumarin synthesis.
Applications in Drug Development and Research
The unique structural features of 3-Benzoylcoumarin make it a versatile scaffold for the development of novel therapeutic agents and research tools.
Anticancer Activity
Coumarin derivatives are well-documented for their wide range of anticancer activities.[7] They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways that are often dysregulated in cancer.[8] While specific studies on 3-Benzoylcoumarin are limited, its structural similarity to other biologically active coumarins suggests its potential as an anticancer agent.
Mechanism of Action: A significant number of coumarin derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway .[9][10] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11] Coumarin compounds have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[12]
PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarin Derivatives:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 3-Benzoylcoumarin.
Fluorescent Probe
The coumarin scaffold is a well-known fluorophore, and its derivatives are extensively used as fluorescent probes for the detection of various analytes, including metal ions.[1][13] The fluorescence properties of coumarins can be tuned by modifying the substituents on the coumarin ring. The benzoyl group in 3-Benzoylcoumarin, with its electron-withdrawing nature and extended conjugation, can modulate the photophysical properties of the coumarin core.
While specific applications of 3-Benzoylcoumarin as a fluorescent probe are not widely reported, its structure suggests potential for the development of "turn-on" or "turn-off" fluorescent sensors.[14] The carbonyl groups of the benzoyl and lactone moieties could act as a chelating site for metal ions, leading to changes in the fluorescence emission upon binding.[1]
Photosensitizer in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively kill cancer cells.[15][16] Coumarin derivatives have been investigated as potential photosensitizers due to their ability to absorb light and generate ROS upon photoexcitation.[2][15]
The extended π-conjugated system of 3-Benzoylcoumarin is expected to facilitate the absorption of light in the UV-A or visible region. Upon light absorption, the molecule can be excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II PDT mechanism), or participate in electron transfer reactions to produce other ROS like superoxide anions and hydroxyl radicals (a Type I PDT mechanism).[17] These ROS can induce oxidative stress and trigger apoptosis or necrosis in tumor cells.[15]
Conclusion
3-Benzoylcoumarin is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. Its well-defined chemical structure and tunable properties make it an attractive scaffold for the design of novel anticancer agents, fluorescent probes, and photosensitizers. The straightforward Knoevenagel condensation provides an efficient route to its synthesis, enabling further exploration of its biological and photophysical characteristics. Future research focused on elucidating the specific mechanisms of action of 3-Benzoylcoumarin and its derivatives will be crucial in realizing its full therapeutic and technological potential.
References
-
Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. Journal of Fluorescence, 2023. [Link]
-
Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. PubMed, 2024. [Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. PubMed, 2024. [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. National Center for Biotechnology Information, 2024. [Link]
-
A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 2020. [Link]
-
Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging. MDPI, 2021. [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI, 2024. [Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. ResearchGate, 2024. [Link]
-
Reactive Oxygen Species in Photodynamic Therapy: Mechanisms of Their Generation and Potentiation. ResearchGate, 2017. [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. National Center for Biotechnology Information, 2023. [Link]
-
Current Knowledge of Photodynamic Therapy. Biointerface Research in Applied Chemistry, 2024. [Link]
-
A metal-free coumarin-based fluorescent probe for the turn-on monitoring of carbon monoxide in an aqueous solution and living cells. Royal Society of Chemistry, 2020. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI, 2022. [Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate, 2021. [Link]
-
A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry, 2020. [Link]
-
Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles. Royal Society of Chemistry, 2022. [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. National Center for Biotechnology Information, 2023. [Link]
-
Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. National Center for Biotechnology Information, 2016. [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube, 2024. [Link]
-
Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. ResearchGate, 2020. [Link]
-
Fluorescent and lasing characteristics of coumarin molecules in DMSO. ResearchGate, 2008. [Link]
-
3-Benzoylcoumarin. PubChem. [Link]
-
Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Royal Society of Chemistry, 2015. [Link]
-
Coumarin. PubChem. [Link]
-
Dimethyl Sulfoxide. PubChem. [Link]
Sources
- 1. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Benzoylcoumarin | C16H10O3 | CID 15799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
3-Benzoylcoumarin (CAS: 1846-74-8): A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Coumarin Scaffold
Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitously distributed in the plant kingdom and have long captured the attention of chemists and pharmacologists alike.[1] Their inherent structural features bestow upon them a remarkable versatility, enabling a broad spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this expansive family, 3-substituted coumarins represent a particularly compelling area of research, as modifications at this position can significantly modulate their therapeutic potential. This guide focuses on a specific and potent derivative: 3-Benzoylcoumarin (CAS No. 1846-74-8). By delving into its synthesis, chemical properties, and prospective applications, we aim to provide a technical framework for researchers seeking to harness the capabilities of this intriguing molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 3-Benzoylcoumarin is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1846-74-8 | [1] |
| Molecular Formula | C₁₆H₁₀O₃ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| IUPAC Name | 3-benzoylchromen-2-one | [1] |
| Melting Point | 138 °C | [4] |
Spectroscopic Data for Structural Elucidation:
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized 3-Benzoylcoumarin. The following data, sourced from public databases, provide a reference for characterization.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atoms within the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum identifies the functional groups present, with characteristic peaks for the carbonyl groups of the coumarin lactone and the benzoyl moiety.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
Synthesis of 3-Benzoylcoumarin: A Step-by-Step Protocol
The synthesis of 3-aroylcoumarins can be achieved through several established organic reactions, with the Knoevenagel condensation being a prominent and efficient method.[5][6] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, in this case, a β-keto ester, catalyzed by a weak base.
Conceptual Workflow for Synthesis:
Caption: Knoevenagel condensation for 3-Benzoylcoumarin synthesis.
Detailed Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of 3-aroylcoumarins.[7][8]
Materials:
-
Salicylaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of salicylaldehyde and ethyl benzoylacetate in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid. The crude 3-Benzoylcoumarin will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-Benzoylcoumarin.
-
Characterization: Confirm the identity and purity of the synthesized compound using melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with the reference spectra.[1]
Potential Applications in Drug Discovery and Development
The coumarin scaffold is a privileged structure in medicinal chemistry, and the introduction of a benzoyl group at the 3-position is anticipated to confer unique biological activities.
Anticancer Potential:
Numerous coumarin derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3] While specific studies on 3-Benzoylcoumarin are not extensively reported, its structural similarity to other anticancer coumarins suggests it may exhibit similar properties.[9]
Hypothesized Mechanism of Action:
Caption: Potential anticancer mechanism of 3-Benzoylcoumarin.
Representative In Vitro Anticancer Assay Protocol (MTT Assay): [10][11]
This protocol provides a general framework for assessing the cytotoxic effects of 3-Benzoylcoumarin on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 3-Benzoylcoumarin (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity:
Coumarin derivatives have also been investigated for their antibacterial and antifungal properties.[12][13] The benzoyl moiety in 3-Benzoylcoumarin may enhance its interaction with microbial targets.
Proposed Antibacterial Screening Workflow:
Caption: Workflow for antibacterial screening of 3-Benzoylcoumarin.
General Protocol for Antibacterial Screening (Broth Microdilution): [13]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a two-fold serial dilution of 3-Benzoylcoumarin in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours).
-
Observation: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Herbicidal Potential:
Interestingly, a patent has been filed for 3-benzoyl-4-hydroxycoumarin derivatives, highlighting their potential application as herbicides.[14] This suggests that the 3-benzoylcoumarin scaffold could be a starting point for the development of novel agrochemicals. Further research is warranted to explore the herbicidal activity of 3-Benzoylcoumarin and its analogues against various weed species.
Conclusion and Future Directions
3-Benzoylcoumarin is a synthetically accessible derivative of the versatile coumarin scaffold. Its chemical structure suggests a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a starting point for further investigation.
Future research should focus on:
-
Specific Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anticancer, antimicrobial, and other biological activities of 3-Benzoylcoumarin.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which 3-Benzoylcoumarin exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 3-Benzoylcoumarin analogues to optimize their potency and selectivity.
-
Exploration of Agrochemical Applications: Investigating the herbicidal properties of 3-Benzoylcoumarin and related compounds.
By building upon the information presented here, the scientific community can further unlock the potential of 3-Benzoylcoumarin as a valuable tool in drug discovery and other fields of chemical and biological research.
References
-
PubChem. 3-Benzoylcoumarin. [Link]
-
ChEMBL. Antibacterial compounds predictor. [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Link]
-
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]
-
Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. [Link]
- Google Patents.
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
- Google Patents.
-
SOLID STATE SYNTHESIS OF SUBSTITUTED COUMARIN-3-CARBOXYLIC ACIDS VIA THE KNOEVENAGEL CONDENSATION UNDER MICROWAVE IRRADIATION. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
-
In Vitro Cytotoxic Screening of Coumarins. [Link]
- Google Patents.
-
Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]
-
Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. [Link]
-
Screening Strategies to Identify New Antibiotics. [Link]
-
Novel therapeutic molecule - Patent TW-202430503-A. [Link]
-
3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. [Link]
-
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]
-
PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. [https://pharmacophorejournal.com/storage/models/article/joOhp90YyR89n8L5UeXh9gP5fX2hI1C3b4a24vJg7w1sO8x56sS9kIuL3C3i/preparation-and-in-vitro-anticancer-activity-evaluation-of-some-coumarin-derivatives.pdf]([Link] anticancer-activity-evaluation-of-some-coumarin-derivatives.pdf)
-
Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. [Link]
-
synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. [Link]
-
Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. [Link]
Sources
- 1. 3-Benzoylcoumarin | C16H10O3 | CID 15799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102146068A - 3-benzoyl-4-hydroxycoumarin derivatives and analogues thereof and application thereof in weeding aspect - Google Patents [patents.google.com]
Natural Sources of Coumarin Derivatives: A Comprehensive Guide to Discovery and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins represent a vast and structurally diverse class of benzopyrone secondary metabolites, widely distributed in the natural world.[1][2][3] First isolated from the tonka bean (Dipteryx odorata), over 1,300 coumarin derivatives have since been identified from plants, fungi, and bacteria.[1] This guide provides an in-depth exploration of the natural origins of coumarin derivatives, their biosynthetic pathways, and the methodologies essential for their extraction, isolation, and characterization. Designed for researchers and drug development professionals, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate the discovery and application of these pharmacologically significant compounds. The narrative delves into the causality behind experimental choices, offering a robust framework for navigating the complexities of natural product chemistry.
The Biosynthetic Engine: From Phenylpropanoids to Coumarins
The vast majority of natural coumarins originate from the phenylpropanoid pathway, a metabolic route fundamental to higher plants.[4][5][6] Understanding this pathway is critical for predicting the occurrence of coumarins in various taxa and for appreciating the influence of environmental stimuli on their production.
The biosynthesis begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts phenylalanine into various cinnamic acid derivatives.[7] The pivotal step leading to the coumarin scaffold is the ortho-hydroxylation of a cinnamic acid derivative, which facilitates the subsequent lactonization to form the characteristic benzopyrone ring. Umbelliferone, a simple coumarin, is a key intermediate in the biosynthesis of more complex derivatives like furanocoumarins and pyranocoumarins.[8][9]
The production of coumarins is not static; it is a dynamic process heavily regulated by both biotic and abiotic stressors.[4][5] Factors such as microbial infection, insect predation, UV radiation, and nutrient deficiency can significantly upregulate the expression of biosynthetic genes, leading to an accumulation of coumarins as a defense mechanism.[4][5] This stress-response relationship is a crucial consideration for researchers seeking to maximize yields from natural sources.
While plants are the most prolific source, microbial biosynthesis is also significant. A classic example is the formation of the anticoagulant dicoumarol. This bis-coumarin is not produced by the sweet clover plant (Melilotus spp.) itself, but rather through the metabolic action of fungi, such as Penicillium and Aspergillus species, on the plant's native coumarin content during spoilage.[10][11][12][13]
Caption: The Phenylpropanoid Pathway leading to simple and complex coumarins.
A Universe of Structures: Classification and Natural Distribution
Naturally occurring coumarins are categorized into several major classes based on their substitution patterns and the presence of additional fused rings.[14][15] This structural diversity underpins their wide range of biological activities.
| Coumarin Class | Core Structure | Key Examples | Primary Natural Sources |
| Simple Coumarins | Basic benzopyrone ring with hydroxyl, methoxy, or alkyl substituents. | Coumarin, Umbelliferone, Aesculetin, Scopoletin[16] | Dipteryx odorata (Tonka Bean), Cinnamomum cassia (Cassia Cinnamon), Melilotus spp. (Sweet Clover), Galium odoratum (Sweet Woodruff).[1][17] |
| Furanocoumarins | Coumarin fused with a furan ring (linear or angular). | Psoralen, Bergapten, Angelicin, Imperatorin[16] | Apiaceae: Pastinaca sativa (Parsnip), Heracleum mantegazzianum (Giant Hogweed), Ammi majus. Rutaceae: Citrus paradisi (Grapefruit), Citrus aurantiifolia (Lime).[18][19] |
| Pyranocoumarins | Coumarin fused with a pyran ring (linear or angular). | Decursin, Calanolides, Khellin, Visnadin | Apiaceae and Rutaceae families are the predominant sources.[8][20] |
| Bis-coumarins | Two coumarin units linked together. | Dicoumarol | Produced by fungal fermentation (Penicillium, Aspergillus) of coumarin in spoiled Melilotus spp. (Sweet Clover).[10][11] |
| Other Classes | Includes Phenylcoumarins, Dihydrofuranocoumarins, etc. | Neoflavones (4-phenylcoumarins) | Varies, found across numerous plant families. |
digraph "Coumarin Classification" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10];// Center Node Coumarins [label="Coumarin Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon];
// Main Classes Simple [label="Simple Coumarins", fillcolor="#F1F3F4", fontcolor="#202124"]; Furan [label="Furanocoumarins", fillcolor="#FBBC05", fontcolor="#202124"]; Pyran [label="Pyranocoumarins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bis [label="Bis-coumarins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Classes", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Sub-classes LinearF [label="Linear", fillcolor="#FEF7E0", fontcolor="#202124"]; AngularF [label="Angular", fillcolor="#FEF7E0", fontcolor="#202124"]; LinearP [label="Linear", fillcolor="#E6F4EA", fontcolor="#202124"]; AngularP [label="Angular", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Coumarins -> Simple; Coumarins -> Furan; Coumarins -> Pyran; Coumarins -> Bis; Coumarins -> Other;
Furan -> LinearF; Furan -> AngularF; Pyran -> LinearP; Pyran -> AngularP; }
Caption: Hierarchical classification of major natural coumarin derivatives.
From Source to Substance: Extraction, Isolation, and Characterization
The successful isolation of coumarin derivatives from their natural matrix is a multi-step process that hinges on a sound understanding of their physicochemical properties. The choice of methodology is not arbitrary; it is dictated by the polarity of the target compounds and the complexity of the source material.
Causality in Experimental Design
-
Solvent Selection: The principle of "like dissolves like" is paramount. A sequential extraction protocol, starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol), allows for the crude fractionation of compounds. Coumarins, being moderately polar, are typically enriched in the ethyl acetate and methanol fractions. This systematic approach minimizes interference from highly non-polar or highly polar contaminants, simplifying downstream purification.
-
Chromatographic Strategy: Crude extracts are complex mixtures. Column chromatography is the workhorse technique for separating these mixtures into simpler fractions and ultimately, pure compounds. The choice of stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase) and mobile phase (solvent system) is tailored to the polarity of the target coumarins to achieve differential retention and, therefore, separation.
Experimental Protocol: General Extraction and Isolation Workflow
This protocol provides a representative workflow for the isolation of coumarins from a dried plant matrix (e.g., Melilotus officinalis).
Step 1: Sample Preparation
-
Obtain high-quality, dried plant material (e.g., aerial parts).
-
Grind the material to a fine powder (e.g., using a Wiley mill) to increase the surface area for efficient solvent penetration.
Step 2: Sequential Solvent Extraction
-
Pack the powdered material into a Soxhlet apparatus or perform maceration in an Erlenmeyer flask.
-
Extract sequentially with solvents of increasing polarity. For each solvent:
-
Add the solvent to the plant material (e.g., 1:10 w/v ratio).
-
Extract for 12-24 hours at room temperature (maceration) or for 6-8 hours in the Soxhlet extractor.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction on the plant residue 2-3 times to ensure exhaustive extraction.
-
-
Combine the filtrates for each solvent.
-
Concentrate each extract in vacuo using a rotary evaporator to yield the crude hexane, ethyl acetate, and methanol extracts.
Step 3: Chromatographic Purification (Column Chromatography)
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude ethyl acetate extract (which is likely rich in coumarins) onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm), as many coumarins are fluorescent.
-
Pool the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions to obtain the purified compound.
Step 4: Structure Elucidation and Quantification
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound and perform quantification using a calibrated standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Determine the molecular weight of the compound, providing crucial information for molecular formula determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to elucidate the complete chemical structure of the isolated coumarin.
Caption: A generalized workflow for the isolation of coumarins from natural sources.
Conclusion and Future Horizons
The study of natural coumarin derivatives remains a vibrant and promising field for drug discovery. Their extensive distribution across numerous plant families and even into the microbial kingdom provides a rich library of chemical diversity.[1][21] The methodologies outlined in this guide provide a robust foundation for the extraction and isolation of these valuable compounds.
Future research will likely focus on several key areas. First, the exploration of novel biological sources, including endophytic fungi and marine organisms, may yield entirely new coumarin scaffolds. Second, the application of metabolic engineering and synthetic biology approaches to microbial hosts offers a scalable and sustainable alternative to plant-based extraction for producing high-value coumarins.[22] Finally, a deeper understanding of the structure-activity relationships of these compounds will continue to drive the development of new therapeutics with improved efficacy and safety profiles.[23]
References
-
Venugopala, K. N., Rashmi, V., & Odhav, B. (2013). Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity. BioMed Research International, 2013, 963248. [Link]
-
Wikipedia. (n.d.). Furanocoumarin. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Dicoumarol. Retrieved January 27, 2026, from [Link]
-
CIKLab. (2024, May 21). Furocoumarins in food. [Link]
-
Khandy, M. T., Sofronova, A. K., Gorpenchenko, T., & Chirikova, N. K. (2022). Plant Pyranocoumarins: Description, Biosynthesis, Application. Plants, 11(22), 3073. [Link]
-
ResearchGate. (n.d.). Six basic natural kinds of coumarin. Retrieved January 27, 2026, from [Link]
-
Frontiers in Plant Science. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science. [Link]
-
ResearchGate. (2016). Biological Evidences of Dicoumarol: A Review. [Link]
-
ResearchGate. (n.d.). Some of the natural sources of coumarins. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2025). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Natural groups of pyranocoumarins. Retrieved January 27, 2026, from [Link]
-
MDPI. (2022). Plant Pyranocoumarins: Description, Biosynthesis, Application. MDPI. [Link]
-
Ojala, T., Remes, S., Haansuu, P., Vuorela, H., Hiltunen, R., Haahtela, K., & Vuorela, P. (2000). Antimicrobial activity of some coumarin containing herbal plants growing in Finland. Journal of Ethnopharmacology, 73(1-2), 299-305. [Link]
-
Wikipedia. (n.d.). Coumarin derivatives. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020). A pharmacological review of dicoumarol: An old natural anticoagulant agent. PubMed. [Link]
-
National Institutes of Health. (2020). Coumarins in Food and Methods of Their Determination. National Institutes of Health. [Link]
-
American Society for Microbiology. (2023). Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity. Applied and Environmental Microbiology. [Link]
-
AACR Journals. (2001). Dicoumarol: A Unique Microtubule Stabilizing Natural Product that Is Synergistic with Taxol. Molecular Cancer Therapeutics. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Sources and biological activity of Coumarins: An Appraisal. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Ingenta Connect. (2019). An Overview on Pyranocoumarins: Synthesis and Biological Activities. Current Organic Chemistry. [Link]
-
Journal of Food and Drug Analysis. (2017). Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis. [Link]
-
ResearchGate. (2013). Combinatorial Biosynthesis of Plant-Specific Coumarins in Bacteria. [Link]
-
ScienceDirect. (2024). Natural sources for coumarins and their derivatives with relevance to health-promoting properties: A systematic review. ScienceDirect. [Link]
-
Frontiers in Plant Science. (2021). Strategies to Produce Grapefruit-Like Citrus Varieties With a Low Furanocoumarin Content and Distinctive Flavonoid Profiles. Frontiers in Plant Science. [Link]
-
Oxford Academic. (2019). Age of Coumarins in Plant–Microbe Interactions. Plant and Cell Physiology. [Link]
-
Dr. Oracle. (2025). What foods are sources of Coumarin (a naturally occurring benzopyrone)?. [Link]
-
ResearchGate. (n.d.). Chemical structures of the main classes of natural coumarins. Retrieved January 27, 2026, from [Link]
Sources
- 1. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Dicoumarol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A pharmacological review of dicoumarol: An old natural anticoagulant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 17. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 18. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 19. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]
- 21. sanad.iau.ir [sanad.iau.ir]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-Benzoylcoumarin
Introduction: The Significance of the 3-Benzoylcoumarin Scaffold
Coumarins (2H-1-benzopyran-2-one) are a pivotal class of heterocyclic compounds widely distributed in nature and extensively utilized in medicinal chemistry and materials science.[1][2] Among their myriad derivatives, 3-benzoylcoumarins stand out as a privileged scaffold. The introduction of the benzoyl group at the 3-position creates a unique molecular architecture that serves as a versatile synthon for constructing more complex heterocyclic systems.[3][4] Furthermore, this class of compounds has demonstrated significant pharmacological potential, notably as potent and selective monoamine oxidase (MAO) inhibitors, making them attractive candidates for the development of novel therapeutics for neurological disorders.[5]
While several classical methods exist for coumarin synthesis, including the Perkin, Pechmann, and Wittig reactions, the Knoevenagel condensation offers a direct and efficient route to 3-substituted coumarins.[6][7] This guide provides a detailed protocol and the underlying scientific principles for the synthesis of 3-benzoylcoumarin via a base-catalyzed condensation of salicylaldehyde with ethyl benzoylacetate. This reaction, while broadly classified as a Knoevenagel condensation, proceeds through a mechanism involving the conjugate addition of a stabilized enolate, aligning with the principles of a Michael-type reaction pathway.[8][9]
Mechanistic Insights: A Stepwise Analysis
The synthesis of 3-benzoylcoumarin from salicylaldehyde and ethyl benzoylacetate is catalyzed by a weak base, typically piperidine. The reaction mechanism can be dissected into three critical stages, providing a clear understanding of the transformation and the rationale behind the chosen conditions.
-
Enolate Formation (The "Michael Donor"): The reaction initiates with the deprotonation of the α-carbon of ethyl benzoylacetate by the basic catalyst (piperidine). This carbon is particularly acidic due to its position between two electron-withdrawing carbonyl groups (a ketone and an ester). The resulting resonance-stabilized enolate is the key nucleophile, or "Michael Donor," in this sequence.[10][11]
-
Knoevenagel Condensation: The newly formed enolate attacks the electrophilic carbonyl carbon of salicylaldehyde. This nucleophilic addition is the core of the Knoevenagel condensation. The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy adduct.
-
Dehydration and Intramolecular Cyclization (Lactonization): Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration to form a stable, conjugated α,β-unsaturated intermediate. The final step is a rapid, intramolecular transesterification. The phenolic hydroxyl group of the salicylaldehyde moiety attacks the ester carbonyl, displacing ethanol and forming the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.
This sequence provides a high-yield, atom-economical pathway to the target compound, driven by the formation of a highly conjugated and stable aromatic system.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-benzoylcoumarin.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system. Adherence to the specified steps should yield a product with the expected characteristics.
Materials & Equipment:
-
Chemicals: Salicylaldehyde, Ethyl Benzoylacetate, Piperidine, Ethanol (95% or absolute), Hydrochloric Acid (concentrated), Deionized Water.
-
Apparatus: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirring, beaker (500 mL), Büchner funnel and flask, filter paper, recrystallization dish, standard laboratory glassware.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel), melting point apparatus.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine salicylaldehyde (e.g., 2.44 g, 20 mmol) and ethyl benzoylacetate (e.g., 3.84 g, 20 mmol). Add 30 mL of ethanol as the solvent.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (e.g., 0.5 mL).
-
Scientist's Note: Piperidine is a weak base, ideal for catalyzing the Knoevenagel condensation without promoting significant side reactions. Its volatility allows for easy removal during workup.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.
-
Reaction Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting materials (salicylaldehyde) indicates the reaction is nearing completion.
-
Product Precipitation (Workup): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. In a separate 500 mL beaker, prepare a solution of 200 mL of ice-cold water and add 5 mL of concentrated hydrochloric acid.
-
Scientist's Note: Pouring the reaction mixture into acidified water serves two purposes: it protonates any phenoxide ions and ensures the final product is in its neutral, less soluble form, maximizing precipitation. The cold temperature further decreases its solubility.
-
-
Isolation of Crude Product: Slowly pour the cooled reaction mixture into the beaker of acidified water while stirring. A yellow solid should precipitate immediately. Continue stirring for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any residual acid and salts.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a pale yellow crystalline solid.
Data and Expected Results
| Parameter | Expected Value/Observation |
| Product Appearance | Pale yellow crystalline solid |
| Expected Yield | 75-85% (based on salicylaldehyde as the limiting reagent) |
| Melting Point | ~131-133 °C (Literature values may vary slightly) |
| TLC Analysis | A single spot with an Rf value distinct from starting materials |
Theoretical Yield Calculation Example:
-
Moles of Salicylaldehyde: 2.44 g / 122.12 g/mol = 0.020 mol
-
Molecular Weight of 3-Benzoylcoumarin: 250.25 g/mol
-
Theoretical Yield: 0.020 mol * 250.25 g/mol = 5.005 g
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction; Insufficient reflux time. | Extend the reflux time and monitor carefully with TLC. Ensure the temperature is adequate for reflux. |
| Product loss during workup or recrystallization. | Use minimal hot solvent for recrystallization. Ensure the precipitation water is ice-cold. | |
| Oily or Gummy Product | Presence of unreacted starting materials or impurities. | Ensure thorough washing of the crude product. If recrystallization fails to yield a solid, consider purification by column chromatography (silica gel). |
| Reaction Fails to Proceed | Inactive catalyst or improper reagents. | Use freshly opened or distilled salicylaldehyde. Ensure the piperidine is of good quality. |
Applications in Drug Development
The 3-benzoylcoumarin core is more than just a synthetic endpoint; it is a strategic starting material. Its structure is readily modified for the development of compound libraries. For instance, the benzoyl ketone can be a handle for further reactions to build fused heterocyclic systems, such as pyrazoles, which have their own spectrum of biological activities.[3] The established role of 3-substituted coumarins as MAO inhibitors makes this particular scaffold a high-value target for lead optimization in programs aimed at treating depression and neurodegenerative diseases like Parkinson's.[5]
References
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017).
- Shaaban, M. R., & El-Sayed, N. N. E. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. Molecules.
- Hamama, W. S., Zoorob, H. H., & Hamama, H. A. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
-
Sharma, D., Dhayalan, V., Manikandan, C., & Dandela, R. (2022). Synthesis of 3-benzoyl coumarin through Michael addition approach. ResearchGate. [Link]
-
Zaman, K., et al. (2017). Short communication: synthesis and applications of Coumarin. ResearchGate. [Link]
-
Matos, M. J., Varela, C., & Uriarte, E. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Pharmaceuticals. [Link]
-
ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports. [Link]
-
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia. [Link]
-
Khaligh, N. G. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. [Link]
-
Singh, V., & Singh, J. (2015). Synthesis of coumarin by Pechman reaction - A Review. ResearchGate. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Siddiqui, Z. N., & Khan, K. (2013). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Litinas, K. E., & Koutentis, P. A. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. [Link]
-
Kumar, R., & Singh, A. (2018). A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Matos, M. J., et al. (2020). Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. [Link]
-
González-González, A., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]
- Livak, J. E., & Britton, E. C. (1971). Preparation of coumarin.
-
Chimenti, F., et al. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
Vedantu. (n.d.). Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Vedantu. [Link]
-
Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]
-
Ali, H., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. [Link]
-
Wikipedia contributors. (2024). Michael reaction. Wikipedia. [Link]
-
Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing. [Link]
-
Roy, K., & Banerjee, B. (2022). Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions. RSC Publishing. [Link]
-
Shinde, S. B., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society. [Link]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acgpubs.org [acgpubs.org]
- 5. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
Measuring the Quantum Yield of 3-Benzoylcoumarin: An Application Note and Protocol
Introduction
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For researchers in drug development and materials science, an accurate determination of the quantum yield is crucial for characterizing novel compounds, understanding their light-matter interactions, and assessing their potential in applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). 3-Benzoylcoumarin, a derivative of the versatile coumarin scaffold, is of significant interest due to the diverse biological and photophysical properties exhibited by this class of compounds.[1][2] This application note provides a detailed, step-by-step protocol for measuring the fluorescence quantum yield of 3-Benzoylcoumarin using the relative method, a widely adopted and reliable technique.[3]
The relative method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[4] This approach obviates the need for complex absolute measurements that require specialized instrumentation like an integrating sphere.[4][5] The core principle of the relative method is that if the standard and the sample have the same absorbance at the same excitation wavelength, in the same solvent, and are measured under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
I. Foundational Principles and Key Considerations
Before proceeding to the experimental protocol, it is essential to understand the underlying principles and critical factors that govern an accurate quantum yield measurement.
A. The Relative Quantum Yield Formula
The fluorescence quantum yield of an unknown sample (ΦX) can be calculated relative to a standard (ΦST) using the following equation:[3]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX and ΦST are the fluorescence quantum yields of the sample and the standard, respectively.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard.
B. The Importance of Optically Dilute Solutions
To ensure the validity of the linear relationship between absorbance and fluorescence intensity, it is imperative to work with optically dilute solutions, where the absorbance at the excitation wavelength is typically below 0.1.[2] At higher concentrations, inner filter effects can occur. Primary inner filter effect is the absorption of the excitation light by the sample before it reaches the center of the cuvette where the emission is being detected. The secondary inner filter effect, or reabsorption, is the absorption of the emitted fluorescence by other sample molecules in the light path. Both effects lead to an underestimation of the true fluorescence intensity and thus an inaccurate quantum yield measurement.[7]
C. Selection of a Suitable Reference Standard
The choice of the reference standard is critical for the accuracy of the relative quantum yield measurement. An ideal standard should possess the following characteristics:
-
Well-characterized and stable quantum yield: The quantum yield of the standard should be accurately known and not prone to degradation under experimental conditions.
-
Spectral overlap: The absorption spectrum of the standard should overlap with that of the sample to allow for excitation at the same wavelength.[4]
-
Similar emission range: While not strictly necessary, a standard with an emission range similar to the sample can minimize wavelength-dependent instrument corrections.
-
High purity: The standard should be of high purity to avoid interference from fluorescent impurities.
For the determination of the quantum yield of 3-Benzoylcoumarin, Coumarin 153 in ethanol is an excellent choice as a reference standard. It is a well-characterized coumarin derivative with a known quantum yield of 0.53 in ethanol.[7]
II. Materials and Instrumentation
A. Reagents and Solvents
-
3-Benzoylcoumarin (high purity)
-
Coumarin 153 (fluorescence standard grade)
-
Ethanol (spectroscopic grade)
-
Cyclohexane (spectroscopic grade, for solubility testing if needed)
-
Sulfuric Acid (0.1 M, for cleaning cuvettes)
B. Instrumentation
-
UV-Vis Spectrophotometer: To record the absorption spectra and accurately determine the absorbance of the solutions.
-
Spectrofluorometer: Equipped with a corrected emission channel to measure the fluorescence spectra. The instrument should have the capability to measure integrated fluorescence intensity.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements. It is crucial to use the same cuvette for both the sample and standard measurements to minimize errors.[8]
III. Experimental Workflow
The following diagram illustrates the overall experimental workflow for determining the quantum yield of 3-Benzoylcoumarin.
Caption: Experimental workflow for quantum yield determination.
IV. Detailed Experimental Protocol
A. Preliminary Step: Determining the Photophysical Properties of 3-Benzoylcoumarin
-
Prepare a dilute solution of 3-Benzoylcoumarin in spectroscopic grade ethanol. A concentration of approximately 10-5 M is a good starting point.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-600 nm to identify the absorption maxima (λmax).
-
Record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at the determined λmax and scan the emission over a suitable wavelength range to identify the emission maximum.
For the remainder of this protocol, we will assume a hypothetical absorption maximum of 350 nm for 3-Benzoylcoumarin, a reasonable estimate for a coumarin derivative of this nature. This wavelength will be used for exciting both the sample and the standard.
B. Preparation of Stock and Working Solutions
-
Stock Solutions (10-3 M):
-
Accurately weigh a small amount of 3-Benzoylcoumarin and dissolve it in a known volume of spectroscopic grade ethanol to prepare a 10-3 M stock solution.
-
Similarly, prepare a 10-3 M stock solution of Coumarin 153 in spectroscopic grade ethanol.
-
Note: Ensure complete dissolution of the compounds. Gentle sonication may be used if necessary.
-
-
Working Solutions:
-
From the stock solutions, prepare a series of five working solutions for both 3-Benzoylcoumarin and Coumarin 153 with concentrations that result in absorbances between 0.01 and 0.1 at the chosen excitation wavelength (350 nm). A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Prepare a blank sample containing only the solvent (ethanol).
-
C. Spectroscopic Measurements
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of each working solution (and the blank) from approximately 300 nm to 400 nm.
-
Record the absorbance value at the excitation wavelength (350 nm) for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 350 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all measurements.
-
Record the fluorescence emission spectrum of each working solution and the blank. The emission range should encompass the entire emission profile of both the sample and the standard.
-
Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity. Most modern spectrofluorometer software has this function built-in.
-
V. Data Analysis and Calculation
A. Data Processing Workflow
The following diagram outlines the logical flow for analyzing the collected data.
Caption: Logical flow of data analysis for quantum yield calculation.
B. Calculation Steps
-
Plot the Data: For both 3-Benzoylcoumarin and Coumarin 153, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Linear Regression: Perform a linear regression on each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).
-
Calculate the Quantum Yield: Use the formula provided in Section I.A to calculate the quantum yield of 3-Benzoylcoumarin (ΦX).
C. Data Summary Table
The following table provides a template for organizing the experimental data.
| Sample | Concentration (M) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| 3-Benzoylcoumarin | |||
| Solution 1 | |||
| Solution 2 | |||
| Solution 3 | |||
| Solution 4 | |||
| Solution 5 | |||
| Coumarin 153 | |||
| Solution 1 | |||
| Solution 2 | |||
| Solution 3 | |||
| Solution 4 | |||
| Solution 5 |
D. Known Values for Calculation
-
ΦST (Coumarin 153 in ethanol): 0.53[7]
-
ηST (ethanol): ~1.361
-
ηX (ethanol): ~1.361
VI. Trustworthiness and Self-Validation
To ensure the reliability of the obtained quantum yield value, the following self-validation steps should be performed:
-
Linearity of the Plots: The plots of integrated fluorescence intensity versus absorbance for both the sample and the standard must be linear with a correlation coefficient (R2) close to 1. A non-linear plot may indicate the presence of inner filter effects or concentration quenching, requiring further dilution of the samples.
-
Zero Intercept: The linear fits should ideally pass through the origin. A significant non-zero intercept may suggest the presence of fluorescent impurities in the solvent or the sample.
-
Cross-Calibration of Standards: For highly accurate measurements, it is recommended to use a second reference standard and cross-calibrate the results. The quantum yield of the first standard can be measured relative to the second, and the result should be within an acceptable error margin of the literature value.[6]
VII. Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Non-linear plot of intensity vs. absorbance | - Inner filter effects due to high concentration.- Concentration quenching. | - Use more dilute solutions (Absorbance < 0.1, ideally < 0.05). |
| Poor reproducibility | - Inconsistent cuvette positioning.- Temperature fluctuations.- Photodegradation of the sample. | - Use the same cuvette for all measurements.- Ensure the sample holder is thermostatted.- Minimize exposure of the sample to the excitation light. |
| Unexpectedly low quantum yield | - Presence of quenching impurities.- Incorrect integration of the emission spectrum.- Solvent effects. | - Use high-purity solvents and compounds.- Ensure the entire emission band is integrated.- Investigate the effect of different solvents on the quantum yield. |
VIII. Conclusion
This application note provides a comprehensive and robust protocol for the determination of the fluorescence quantum yield of 3-Benzoylcoumarin using the relative method with Coumarin 153 as a reference standard. By adhering to the principles of using optically dilute solutions, careful spectroscopic measurements, and rigorous data analysis, researchers can obtain accurate and reproducible quantum yield values. This information is invaluable for the photophysical characterization of 3-Benzoylcoumarin and for guiding its potential applications in various scientific and technological fields.
References
-
Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
The Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]
- Resch-Genger, U., Rurack, K., & Spieles, M. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-38). Springer, Berlin, Heidelberg.
- Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294-300.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Karstens, T., & Kobs, K. (1980). Rhodamine B and rhodamine 101 as fluorescence standards. The Journal of Physical Chemistry, 84(14), 1871-1872.
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
National Institute of Standards and Technology. SRM 936a Quinine Sulfate Dihydrate. [Link]
-
PubChem. 3-Benzoylcoumarin. [Link]
-
Oregon Medical Laser Center. Coumarin 153. [Link]
-
RefractiveIndex.INFO. Refractive index of C2H5OH (Ethanol). [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
- IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(1), 2223-2286.
Sources
- 1. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Absorption [Coumarin] | AAT Bioquest [aatbio.com]
- 6. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unica.it [iris.unica.it]
The Versatility of 3-Benzoylcoumarin: A Strategic Building Block for Complex Heterocyclic Scaffolds
In the landscape of modern organic synthesis, the identification and strategic utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. Among these, 3-benzoylcoumarin has emerged as a privileged scaffold, offering a unique convergence of reactive sites that empower chemists to forge a diverse array of heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of 3-benzoylcoumarin's synthetic utility, complete with detailed application notes and validated protocols designed for researchers, scientists, and professionals in drug development.
Unveiling the Reactive Potential of 3-Benzoylcoumarin
The synthetic prowess of 3-benzoylcoumarin stems from its distinct electronic and structural features. The coumarin core, a fused benzene and α-pyrone ring system, is inherently electron-deficient. This characteristic is further amplified by the presence of the electron-withdrawing benzoyl group at the C3 position. This electronic arrangement orchestrates a specific reactivity pattern, making 3-benzoylcoumarin a versatile precursor for a multitude of transformations.[1]
The key reactive sites of 3-benzoylcoumarin are:
-
The Electrophilic C4 Position: The C3-C4 double bond is a highly activated Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is the cornerstone of many synthetic strategies employing this building block.[2]
-
The Electrophilic Carbonyl Carbons: Both the benzoyl and the lactone carbonyl groups can act as electrophilic centers, participating in various condensation and cyclization reactions.
-
The Benzoyl Group as a Precursor: The benzoyl moiety can be chemically modified or can participate directly in cyclization reactions to form fused heterocyclic systems.
The interplay of these reactive sites allows for the construction of intricate molecular frameworks through a variety of reaction manifolds, including Michael additions, multicomponent reactions, and cycloaddition/cyclization cascades.
Application Note 1: 3-Benzoylcoumarin in Michael Addition Reactions
The Michael addition to the C4 position of 3-benzoylcoumarin is a robust and highly efficient method for introducing a diverse range of substituents and for the diastereoselective construction of 3,4-disubstituted coumarin derivatives.[2] The resulting Michael adducts are often stable compounds themselves or can serve as key intermediates for subsequent cyclization reactions.
Causality in Experimental Choices:
The choice of base or catalyst is critical in facilitating the Michael addition. While strong bases can be employed, milder conditions using catalytic amounts of a base like piperidine or a Lewis acid are often preferred to minimize side reactions, such as hydrolysis of the lactone ring. The solvent choice can also influence the reaction rate and selectivity, with polar aprotic solvents like ethanol or acetonitrile generally providing good results.
Generalized Protocol for Michael Addition to 3-Benzoylcoumarin:
-
Reaction Setup: To a solution of 3-benzoylcoumarin (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of coumarin), add the nucleophile (1.0-1.2 eq.).
-
Catalyst Addition: Introduce a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.) or Lewis acid.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Michael Addition of Various Nucleophiles
| Nucleophile | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 2 | 95 | [Generic Protocol] |
| Thiophenol | Triethylamine | Acetonitrile | 4 | 92 | [3] |
| Indole | Acetic Acid | Ethanol | 6 | 88 | [4] |
| 4-Hydroxycoumarin | Piperidine | Ethanol | 3 | 90 | [Generic Protocol] |
Experimental Workflow: Michael Addition
Caption: A typical three-component reaction for the synthesis of pyrano[3,2-c]chromenes.
Application Note 3: Synthesis of Fused Heterocycles
3-Benzoylcoumarin is a valuable precursor for the synthesis of coumarins fused with other heterocyclic rings at the 3,4-position. These fused systems are of great interest due to their diverse biological activities. [5][6]
Synthesis of Chromeno[3,4-c]pyrazol-4(2H)-ones:
The reaction of 3-benzoylcoumarin with hydrazines provides a direct route to chromeno[3,4-c]pyrazol-4(2H)-ones. The reaction proceeds through an initial condensation of the hydrazine with the benzoyl carbonyl group, followed by an intramolecular cyclization and dehydration. [5][6]
Generalized Protocol for Pyrazole Annulation:
-
Reaction Setup: Dissolve 3-benzoylcoumarin (1.0 eq.) in a suitable solvent like glacial acetic acid or ethanol.
-
Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring for the consumption of the starting material by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and recrystallize from a suitable solvent like ethanol or acetic acid.
Synthesis of Chromeno[3,4-d]isoxazoles:
The reaction of 3-benzoylcoumarin with hydroxylamine hydrochloride in the presence of a base leads to the formation of chromeno[3,4-d]isoxazoles. The reaction involves the formation of an oxime intermediate with the benzoyl carbonyl, which then undergoes an intramolecular cyclization onto the coumarin ring.
Logical Relationship: Synthesis of Fused Heterocycles
Caption: Synthetic pathways from 3-benzoylcoumarin to various fused heterocyclic systems.
Conclusion and Future Perspectives
3-Benzoylcoumarin has unequivocally demonstrated its value as a versatile and powerful building block in organic synthesis. Its well-defined reactivity, particularly as a Michael acceptor, coupled with the potential for multicomponent and cycloaddition reactions, provides access to a vast chemical space of complex heterocyclic molecules. The protocols and application notes presented herein serve as a practical guide for harnessing the synthetic potential of this remarkable scaffold. Future research in this area will likely focus on the development of stereoselective transformations involving 3-benzoylcoumarin, the exploration of novel multicomponent reactions to access even more diverse molecular architectures, and the application of these synthetic strategies to the preparation of novel therapeutic agents and functional materials. The continued exploration of 3-benzoylcoumarin's reactivity is sure to unveil new and exciting opportunities in the field of organic synthesis.
References
- Gonzalez-Marrero, J., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing.
- Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
- ResearchGate. (n.d.). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
-
Gomha, S. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry. [Link]
-
El-Dean, A. M. K., et al. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules. [Link]
- Semantic Scholar. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. Semantic Scholar.
-
Badrey, M. G. (2014). Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile. Comptes Rendus Chimie. [Link]
-
Weidong, W., et al. (2018). Synthesis and Characterisation of Novel 3-(4-Benzoyl-5-Phenylfuran-2-yl) Coumarins. Journal of Chemical Research. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-benzoyl coumarin through Michael addition approach. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and... ResearchGate. [Link]
-
K.T.H.M. College. (n.d.). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. K.T.H.M. College. [Link]
-
YouTube. (2020). Synthesis using the Michael Reaction. YouTube. [Link]
-
National Institutes of Health. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. National Institutes of Health. [Link]
-
National Institutes of Health. (2021). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins. ResearchGate. [Link]
-
ResearchGate. (n.d.). Various strategies for the synthesis of chromeno‐isoxazole scaffolds... ResearchGate. [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
PubMed Central. (2022). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]
-
National Institutes of Health. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. National Institutes of Health. [Link]
-
PubMed Central. (2022). Design and synthesis of coumarin-based pyrazole–pyrazoline hybrid derivatives and their photophysical, antimicrobial, sensing and computational studies. PubMed Central. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Benzoylcoumarin Synthesis
Welcome to the technical support center for the synthesis of 3-benzoylcoumarin. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthesis.
Introduction to 3-Benzoylcoumarin Synthesis
3-Benzoylcoumarins are a critical subclass of coumarins, a family of benzopyrone heterocycles widely recognized for their significant biological activities. The benzoyl group at the C-3 position is a key structural feature that modulates pharmacological properties, making these compounds valuable scaffolds in drug discovery.[1] The synthesis typically involves the condensation of a salicylaldehyde derivative with a β-keto ester, such as ethyl benzoylacetate. The most common and versatile methods for this transformation are the Knoevenagel and Pechmann condensations.[2][3] While seemingly straightforward, these reactions are often plagued by issues that can significantly impact yield and purity. This guide provides a systematic approach to identifying and resolving these challenges.
Logical Flow for Troubleshooting Synthesis
Before diving into specific problems, it's essential to have a logical framework for troubleshooting. The following diagram outlines a systematic workflow for diagnosing and resolving issues in your 3-benzoylcoumarin synthesis.
Caption: Troubleshooting workflow for 3-benzoylcoumarin synthesis.
Troubleshooting Guide
This section directly addresses the most common problems encountered during the synthesis of 3-benzoylcoumarin.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. No or Trace Amount of Product | A. Inactive Catalyst: The base (e.g., piperidine, triethylamine) or acid catalyst may be old, degraded, or of insufficient quantity. | Solution A: Use a fresh bottle of the catalyst. For base-catalyzed reactions, consider using a slightly stronger, non-nucleophilic base if a weak base is ineffective. Ensure the catalyst is added in the correct molar ratio. |
| B. Poor Quality Reagents: Salicylaldehyde may have oxidized to salicylic acid. Ethyl benzoylacetate may have hydrolyzed. | Solution B: Purify starting materials before use. Salicylaldehyde can be distilled under reduced pressure. Check the purity of ethyl benzoylacetate by NMR or GC. | |
| C. Insufficient Reaction Temperature/Time: The activation energy for the condensation or the subsequent cyclization is not being met. | Solution C: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction for longer periods using TLC. Consider switching to a higher-boiling solvent if reactant volatility is not an issue. | |
| 2. Low Yield (<50%) | A. Unfavorable Reaction Equilibrium: The initial condensation step is often reversible. Water produced during the reaction can hydrolyze the ester or shift the equilibrium back to the starting materials. | Solution A: Remove water as it forms using a Dean-Stark apparatus, especially when using solvents like toluene. Alternatively, conduct the reaction under solvent-free conditions, which can drive the reaction forward.[4] |
| B. Competing Side Reactions: Michael addition can occur where a nucleophile attacks the C4 position of the newly formed coumarin, leading to byproducts.[5][6] | Solution B: Use milder reaction conditions (lower temperature, weaker base) to disfavor side reactions. Minimize reaction time once the main product has formed. | |
| C. Inefficient Cyclization: The intermediate from the Knoevenagel condensation may not be efficiently cyclizing to form the lactone ring. | Solution C: For acid-catalyzed reactions, ensure a sufficient amount of a strong acid catalyst (like H₂SO₄ in Pechmann) is used.[7][8] For base-catalyzed reactions, thermal energy (reflux) is typically required for the intramolecular transesterification. | |
| 3. Product is Impure (Multiple Spots on TLC) | A. Formation of Byproducts: In addition to Michael addition products, self-condensation of salicylaldehyde or ethyl benzoylacetate can occur. | Solution A: Control the rate of addition of reactants; add the more reactive component slowly to the reaction mixture. Optimize the catalyst loading, as excess catalyst can promote side reactions. |
| B. Incomplete Reaction: The presence of starting materials alongside the product indicates the reaction has not gone to completion. | Solution B: Increase the reaction time or temperature as described in 1C. Ensure proper mixing to overcome any mass transfer limitations. | |
| C. Degradation of Product: The coumarin product may be sensitive to the reaction conditions, especially if harsh acids or bases are used for extended periods at high temperatures. | Solution C: Once TLC indicates significant product formation, proceed with the work-up promptly. Neutralize the reaction mixture carefully during the work-up procedure. | |
| 4. Difficulty with Product Isolation/Purification | A. Product is an Oil or Gummy Solid: This is often due to residual solvent or impurities preventing crystallization. | Solution A: Ensure all solvents are thoroughly removed under vacuum. Attempt to triturate the crude material with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization and wash away soluble impurities. |
| B. Co-elution during Chromatography: Byproducts may have similar polarity to the desired 3-benzoylcoumarin, making separation difficult. | Solution B: Adjust the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can improve resolution. Recrystallization is often a more effective method for purifying coumarins.[9] A common solvent system for recrystallization is ethanol or an ethanol/water mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic difference between the Knoevenagel and Pechmann routes for 3-benzoylcoumarin, and which should I choose?
A1: The choice depends on your starting materials.
-
Knoevenagel Condensation: This is the most direct route. It involves the reaction of a salicylaldehyde with an active methylene compound, in this case, ethyl benzoylacetate . The reaction is typically catalyzed by a weak base like piperidine or an amine salt.[10] The mechanism proceeds via the formation of a stabilized enolate from ethyl benzoylacetate, which then attacks the aldehyde. This is followed by dehydration and a final heat-induced intramolecular transesterification to form the lactone ring.[10] This method is generally preferred for its directness.
-
Pechmann Condensation: This route involves the reaction of a phenol with a β-ketoester (ethyl benzoylacetate) under acidic conditions (e.g., H₂SO₄, Lewis acids).[7][11] The mechanism involves the formation of an enol from the β-ketoester, which then performs an electrophilic attack on the activated phenol ring. This is followed by a transesterification and dehydration. The Pechmann reaction is more suited for synthesizing 4-substituted coumarins and might be less direct for a 3-benzoylcoumarin unless a specialized β-ketoester is used.
For 3-benzoylcoumarin, the Knoevenagel condensation is the more common and efficient pathway.
Q2: What is the role of the catalyst? Can I use a stronger base like NaOH?
A2: The catalyst's role is crucial. In the Knoevenagel condensation, a weak base like piperidine acts as a nucleophilic catalyst to deprotonate the active methylene group of ethyl benzoylacetate, forming the reactive enolate.[10] Using a strong base like NaOH or KOH is highly discouraged . Strong bases will preferentially saponify (hydrolyze) the ester group of ethyl benzoylacetate, rendering it inactive for the condensation. They can also catalyze competing reactions or degrade the final product.
Q3: My yield is consistently low. What are the benefits of using microwave or ultrasound-assisted synthesis?
A3: Both microwave (MW) and ultrasound (US) irradiation are green chemistry techniques that can dramatically improve reaction outcomes.
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to a drastic reduction in reaction time (from hours to minutes) and an increase in yield.[12][13] This is because the focused energy can overcome activation barriers more efficiently and minimize the formation of thermal degradation byproducts. Several solvent-free syntheses of coumarins have been successfully developed using microwave irradiation.[12][13][14]
-
Ultrasound-Assisted Synthesis: Ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[15][16] It is particularly effective in heterogeneous reactions and can often be performed at lower overall temperatures than conventional heating, which can improve product purity.[17]
If you are facing persistent low yields or long reaction times, transitioning to one of these energy-assisted methods is a highly recommended optimization step.
Q4: How do I effectively purify the final 3-benzoylcoumarin product?
A4: Purification is key to obtaining a high-quality product. The typical procedure involves:
-
Work-up: After the reaction is complete, the mixture is usually cooled and poured into a mixture of ice and dilute acid (like HCl) to precipitate the crude product and neutralize the basic catalyst.
-
Filtration: The crude solid is collected by vacuum filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.
-
Recrystallization: This is the most powerful purification technique for coumarins.[9] Ethanol is a common and effective solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure 3-benzoylcoumarin should crystallize out, leaving impurities in the mother liquor.
-
Chromatography (if necessary): If recrystallization does not yield a pure product, column chromatography on silica gel is an option. A typical eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.
High-Yield Experimental Protocol: Knoevenagel Synthesis
This protocol describes a reliable, base-catalyzed Knoevenagel condensation for the synthesis of 3-benzoylcoumarin.
Materials & Reagents:
-
Salicylaldehyde (1.0 eq)
-
Ethyl benzoylacetate (1.0 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
TLC plates (silica gel)
-
Standard work-up and recrystallization glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (e.g., 1.22 g, 10 mmol) and absolute ethanol (20 mL).
-
Addition of Reagents: Add ethyl benzoylacetate (e.g., 1.92 g, 10 mmol) to the flask, followed by the catalytic amount of piperidine (e.g., 0.085 g, 1 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl. A yellow solid should precipitate.
-
Isolation: Stir the acidic mixture for 15 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. Recrystallize the product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure, crystalline 3-benzoylcoumarin by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically high (>85%).
References
- Indian Journal of Heterocyclic Chemistry. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins.
- Gonzalez-Marrero, J., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Natural Product Reports.
- (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central.
- (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. Semantic Scholar.
- 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications.
- Coumarin synthesis. Organic Chemistry Portal.
- (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI.
- (n.d.). Synthesis of 3-benzoyl coumarin through Michael addition approach. ResearchGate.
- (n.d.). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
- (n.d.). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. NIH.
- (2016). Ultrasound-Assisted Solvent-Free Parallel Synthesis of 3-Arylcoumarins Using N-Acylbenzotriazoles. PubMed.
- (n.d.). Preparation of 3-substituted coumarins by Knoevenagel condensation. ResearchGate.
- (n.d.). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI.
- (2024). Syntheses, reactivity, and biological applications of coumarins. PMC - NIH.
- (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
- (n.d.). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Ultrasonic Homogenizer.
- (n.d.). Process for the purification of coumarins. Google Patents.
- (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
- (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. NIH.
- (n.d.). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins.
- (n.d.). Conditions for the microwave-assisted synthesis of 3-acetylcoumarin (3). ResearchGate.
- (n.d.). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. SciRP.org.
- (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis. Benchchem.
- (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate.
- (n.d.). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica.
Sources
- 1. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4008248A - Process for the purification of coumarins - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Solvent-Free Parallel Synthesis of 3-Arylcoumarins Using N-Acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ultrasonichomogenizer.com [ultrasonichomogenizer.com]
- 17. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Coumarin Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based fluorescent probes. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered in fluorescence applications: low quantum yield. As a Senior Application Scientist, my goal is to not only provide step-by-step solutions but also to explain the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Quick Guide: Common Causes and Initial Checks
Before delving into more complex diagnostics, this table summarizes the most frequent culprits for diminished fluorescence in coumarin probes and the immediate steps you can take to investigate them.
| Symptom | Potential Cause | Initial Diagnostic Check | Relevant FAQ Section |
| Signal is uniformly low across all samples. | Incorrect filter set or instrument settings. | Verify the excitation and emission maxima of your coumarin probe and ensure they align with your instrument's filters and settings. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for microscopy. | ||
| Solvent Mismatch. | Review the solvent used and its polarity. 7-aminocoumarins, for instance, often show decreased fluorescence in highly polar solvents.[1] | ||
| Signal decreases over time or with increased concentration. | Aggregation-Caused Quenching (ACQ). | Acquire absorption spectra at different concentrations. A change in the spectral shape or a non-linear relationship between absorbance and concentration can indicate aggregation. | |
| Fluorescence is highly variable between replicates. | pH sensitivity. | Measure the pH of your buffer or sample medium. The fluorescence of many coumarin derivatives is pH-dependent.[2][3] | |
| Temperature fluctuations. | Ensure all measurements are performed at a consistent and controlled temperature. | ||
| Probe behaves differently in a biological system compared to buffer. | Environmental Effects (e.g., binding to proteins, viscosity changes). | Characterize the photophysical properties of the probe in a medium that mimics the biological environment (e.g., in the presence of bovine serum albumin (BSA) or in glycerol-water mixtures). | & |
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
FAQ 1: Why is my fluorescence signal weak or non-existent?
A complete lack of signal can be alarming, but it often points to a fundamental issue with the experimental setup rather than a complex photophysical problem.
Causality: For a fluorophore to emit light, it must first be efficiently excited. If the excitation wavelength does not overlap with the probe's absorption spectrum, or if the detector is not set to capture the emitted photons, the signal will be weak or absent.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for no or low fluorescence signal.
Experimental Protocol: Verifying Instrument Compatibility
-
Consult the Datasheet: Obtain the absorption (excitation) and fluorescence (emission) maxima for your specific coumarin probe from the supplier's datasheet.
-
Check Your Instrument's Configuration:
-
Filter-based systems (e.g., plate readers, some microscopes): Confirm that the center wavelength and bandwidth of your excitation and emission filters are appropriate for your probe. For example, a probe with an excitation maximum of 405 nm will be poorly excited by a 488 nm laser line.
-
Monochromator-based systems (e.g., fluorometers): Ensure that the excitation and emission monochromators are set to the correct wavelengths. It is good practice to perform an excitation and emission scan to confirm the spectral profiles.
-
-
Positive Control: If possible, measure a known fluorescent standard with similar spectral properties (e.g., quinine sulfate for blue emitters) to confirm that the instrument is functioning correctly.
FAQ 2: Could the solvent be quenching my coumarin's fluorescence?
Yes, the solvent environment is a critical determinant of a coumarin's quantum yield. This is especially true for 7-aminocoumarins, which are highly sensitive to solvent polarity and hydrogen bonding.[1]
Causality: The Role of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)
Many coumarin probes, particularly those with an electron-donating group (like an amino group at the 7-position) and an electron-withdrawing group, exhibit a phenomenon called Intramolecular Charge Transfer (ICT) upon excitation.[4][5]
-
In non-polar solvents , the excited state is typically a planar ICT state which is highly fluorescent.
-
In polar solvents , the excited molecule can be further stabilized by twisting around the amino group's bond to the coumarin core. This forms a non-fluorescent (or very weakly fluorescent) "Twisted Intramolecular Charge Transfer" (TICT) state.[1][6][7] This provides a non-radiative decay pathway, effectively quenching the fluorescence and lowering the quantum yield.[1] Hydrogen bonding with protic solvents can also play a major role in facilitating TICT formation.[1][6]
Conversely, some coumarin derivatives, like 7-alkoxycoumarins, can show an increase in fluorescence intensity with increasing solvent polarity due to different excited state energy level arrangements.[1]
Troubleshooting Workflow:
Caption: Workflow for diagnosing solvent-dependent fluorescence quenching.
Experimental Protocol: Solvent Polarity Study
-
Solvent Selection: Prepare a stock solution of your coumarin probe in a water-miscible, low-polarity solvent (e.g., dioxane or acetonitrile). Prepare a series of solvents with a range of polarities (e.g., toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, and water).
-
Sample Preparation: Create a dilution series of your probe in each solvent. It is crucial to maintain a low absorbance (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Spectroscopic Measurements: For each sample, measure the absorbance spectrum and the fluorescence emission spectrum (using the same excitation wavelength).
-
Data Analysis:
-
Calculate the relative fluorescence quantum yield for each solvent using a known standard.[8][9]
-
Plot the fluorescence quantum yield and the emission maximum (in nm or cm⁻¹) against a solvent polarity scale (e.g., the Reichardt or Lippert-Mataga polarity scales).
-
A significant decrease in quantum yield with increasing solvent polarity is a strong indicator of TICT-mediated quenching.[1][10]
-
FAQ 3: My probe's fluorescence decreases at higher concentrations. Is this aggregation?
This phenomenon is a classic sign of Aggregation-Caused Quenching (ACQ). Many organic dyes, which are often planar and hydrophobic, tend to stack together (aggregate) in aqueous or other poor solvents, especially at high concentrations.[11]
Causality: When coumarin molecules aggregate, they can form non-fluorescent excimers or other aggregates where the excited state energy is dissipated through non-radiative pathways (like vibrational relaxation) instead of being emitted as light.[11] This is a common issue when moving a probe from an organic stock solvent (like DMSO) into an aqueous buffer.
In contrast, some specially designed molecules exhibit Aggregation-Induced Emission (AIE), where aggregation restricts non-radiative decay pathways (like intramolecular rotations), forcing the molecule to fluoresce.[12][13] However, most conventional coumarins are susceptible to ACQ.
Troubleshooting Workflow:
Caption: Diagnostic workflow for Aggregation-Caused Quenching (ACQ).
Experimental Protocol: Aggregation Assay
-
Prepare a Concentration Series: Create a series of solutions of your coumarin probe in the final experimental buffer (e.g., PBS). The concentration range should span from your typical working concentration to at least 10-20 times higher.
-
Measure Absorbance: Record the absorbance spectrum for each concentration. Plot the absorbance at the maximum wavelength (λ_max) against concentration. According to the Beer-Lambert law, this should be a linear relationship. Deviations from linearity, especially at higher concentrations, suggest aggregation. Changes in the shape of the absorbance spectrum (e.g., the appearance of a new shoulder peak) are also strong evidence of aggregate formation.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each concentration, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects. Plot the integrated fluorescence intensity against concentration. If the intensity plateaus and then decreases at higher concentrations, this confirms ACQ.
-
Mitigation Strategies:
-
Work at lower concentrations: This is the simplest solution.
-
Incorporate surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (below its critical micelle concentration) can help prevent aggregation.
-
Modify the probe: For probe designers, adding charged or bulky groups can sterically hinder aggregation.
-
FAQ 4: Does the pH of my solution affect the quantum yield?
Absolutely. The fluorescence of coumarin probes containing ionizable groups, such as hydroxyl or amino groups, can be highly sensitive to pH.[2][3]
Causality: Protonation or deprotonation of a functional group on the coumarin scaffold can significantly alter its electronic properties. For example, protonation of a 7-amino group can decrease its electron-donating ability, leading to a blue-shift in the fluorescence spectrum and often a change in the quantum yield.[1] Similarly, the deprotonation of a hydroxyl group to form a phenolate can dramatically change the probe's photophysical characteristics.[14] This can lead to drastic color changes and shifts in fluorescence intensity as the pH of the solution changes.[2]
Experimental Protocol: pH Profiling
-
Prepare a Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Sample Preparation: Add a constant, small volume of a concentrated stock solution of your coumarin probe to each buffer to ensure the final probe concentration is identical across all pH values.
-
Measure and Plot: Measure the fluorescence intensity (and emission wavelength) of the probe in each buffer. Plot the fluorescence intensity versus pH. The resulting curve will reveal the pH sensitivity of your probe and help you identify the optimal pH range for your experiments.
FAQ 5: How can I minimize photobleaching of my coumarin probe?
Photobleaching, or the irreversible photochemical destruction of a fluorophore, is a common issue, especially in fluorescence microscopy. While some coumarin derivatives show good photostability, they are not immune.[15][16]
Causality: Upon excitation, a fluorophore can enter a long-lived triplet state. From this state, it can react with molecular oxygen or other molecules in its environment, leading to chemical modifications that render it non-fluorescent.
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the shutter closed when not acquiring images. Use shorter exposure times or faster scan speeds.
-
Use Antifade Reagents: For fixed-cell or tissue imaging, use a commercially available antifade mounting medium. These reagents often contain free-radical scavengers that protect the fluorophore from reactive oxygen species.
-
Choose a More Photostable Probe: If photobleaching is a persistent issue, consider screening different coumarin derivatives or switching to a different class of dyes known for higher photostability.[15]
FAQ 6: Can temperature impact the fluorescence quantum yield?
Yes, temperature can influence fluorescence quantum yield, although the effect is often less dramatic than that of solvent or pH.
Causality: An increase in temperature generally increases the rate of non-radiative decay processes.[10] The increased thermal energy enhances molecular vibrations and collisions with solvent molecules, providing more efficient pathways for the excited state to return to the ground state without emitting a photon. For probes that can form a TICT state, higher temperatures can provide the activation energy needed to undergo the twisting motion, thus increasing the rate of non-radiative decay and lowering the quantum yield.[10][17]
Best Practices:
-
Maintain a Constant Temperature: Use a temperature-controlled sample holder on your fluorometer or a stage incubator on your microscope.
-
Report the Temperature: Always record and report the temperature at which your fluorescence measurements were taken to ensure reproducibility.
FAQ 7: What structural aspects of my coumarin probe could lead to low quantum yield?
The inherent chemical structure of the coumarin probe is the ultimate determinant of its photophysical properties.
Causality:
-
Structural Rigidity: Coumarins with rigid structures that restrict molecular vibrations and rotations tend to have higher quantum yields.[18] Flexible side chains or rotatable bonds can promote non-radiative decay. For example, replacing freely rotating alkyl groups with a rigid azetidine group has been shown to improve quantum yields in many fluorophores.[18]
-
Nature of Substituents: The electronic nature of the substituents on the coumarin ring is critical. Strong electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position generally lead to higher quantum yields and red-shifted emission, but they also increase the likelihood of TICT state formation in polar solvents.[1][4]
-
Heavy Atom Effect: The presence of heavy atoms (e.g., bromine or iodine) in the structure can increase the rate of intersystem crossing to the non-fluorescent triplet state, thereby quenching fluorescence.
Considerations for Probe Design and Selection:
-
When selecting a probe, consider the balance between desirable properties like large Stokes shift and environmental sensitivity, and the potential for low quantum yield in your specific application.
-
For probe designers, molecular modeling can help predict the influence of different substituents and structural modifications on the photophysical properties.[2] Introducing rigidifying elements is a common strategy to boost quantum yield.[12]
References
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health (NIH). [Link]
-
The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. National Institutes of Health (NIH). [Link]
-
High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. Royal Society of Chemistry (RSC). [Link]
-
Troubleshooting | Fluorescence: Detection. YouTube. [Link]
-
Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens. PubMed. [Link]
-
basing photostability of coumarins. ResearchGate. [Link]
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine (UCI) Department of Chemistry. [Link]
-
Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption. MDPI. [Link]
-
Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. PubMed. [Link]
-
Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion. PubMed. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]
-
Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding. ACS Publications. [Link]
-
Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
The photostability of some fluorescent disperse dyes derivatives of coumarin. Elsevier. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. National Institutes of Health (NIH). [Link]
-
Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA. [Link]
-
Ultrafast Charge Separation Dynamics of Twisted Intramolecular Charge Transfer State (TICT) in Coumarin Dye Sensitized TiO2 Film. EPJ Web of Conferences. [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. ACS Publications. [Link]
-
pH Effects on fluorescence of umbelliferone. Analytical Chemistry. [Link]
Sources
- 1. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. mdpi.com [mdpi.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. nathan.instras.com [nathan.instras.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for 3-Benzoylcoumarin
Welcome to the technical support center for the purification of 3-Benzoylcoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining highly pure 3-Benzoylcoumarin. The methodologies and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
The purification of 3-Benzoylcoumarin, a key intermediate in the synthesis of various heterocyclic compounds[1], can present several challenges. The purity of the final compound is paramount for its subsequent applications, particularly in drug development where impurities can have significant toxicological implications. The choice of purification strategy is intrinsically linked to the synthetic route employed, as the nature of the impurities—unreacted starting materials, reagents, and side-products—will vary. Common synthetic pathways to 3-Benzoylcoumarin and related structures include the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction.[2]
This guide will address the most frequently encountered purification issues and provide robust, step-by-step protocols for recrystallization and column chromatography, along with a comprehensive troubleshooting section in a question-and-answer format.
Pre-Purification Assessment: The Importance of Analytical TLC
Before attempting any large-scale purification, it is crucial to assess the crude product mixture using Thin Layer Chromatography (TLC). This will provide valuable information about the number of components, their relative polarities, and help in selecting an appropriate solvent system for column chromatography.
Recommended TLC Solvent Systems for 3-Benzoylcoumarin:
| Solvent System | Ratio (v/v) | Polarity | Notes |
| n-Hexane : Ethyl Acetate | 7 : 3 | Low to Medium | A good starting point for many coumarins. |
| Toluene : Ethyl Acetate | 8 : 2 | Low to Medium | The aromatic nature of toluene can improve spot shape. |
| Dichloromethane | 100% | Medium | Can be effective, but may not provide optimal separation of closely related impurities. |
| Cyclohexane : Ethyl Acetate | 1 : 1 | Medium | An alternative to n-hexane with similar properties.[3] |
Interpreting Your TLC Plate:
-
A single spot: This is a good indication of a relatively pure product, although co-eluting impurities may be present.
-
Multiple spots: This indicates the presence of impurities. The relative Rf values will help in devising a purification strategy.
-
Streaking: This can be caused by overloading the sample, a highly polar compound, or poor solubility in the eluent. Try diluting your sample or using a more polar solvent system.[4]
Purification Methodologies
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Step-by-Step Recrystallization Protocol for 3-Benzoylcoumarin:
-
Solvent Selection: The ideal solvent is one in which 3-Benzoylcoumarin is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for coumarins include ethanol, methanol, ethyl acetate, or mixed solvent systems.[5] For 3-Benzoylcoumarin, a mixed solvent system of n-hexane and ethyl acetate or ethanol-water is often effective.
-
Dissolution: Place the crude 3-Benzoylcoumarin in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Inducing Supersaturation: If using a mixed solvent system, slowly add the less soluble solvent (e.g., n-hexane or water) dropwise to the hot solution until a slight turbidity persists. If using a single solvent, this step is not necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Workflow for Recrystallization:
Caption: Recrystallization workflow for 3-Benzoylcoumarin.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).
Step-by-Step Column Chromatography Protocol for 3-Benzoylcoumarin:
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 3-Benzoylcoumarin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 n-hexane:ethyl acetate) to move the compounds down the column. The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3-Benzoylcoumarin.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Benzoylcoumarin.
Workflow for Column Chromatography:
Caption: Column chromatography workflow for 3-Benzoylcoumarin.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the purification of 3-Benzoylcoumarin.
Q1: My crude product is an oil and will not crystallize. What should I do?
A1: Oiling out is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at all temperatures or the melting point of the solute is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure 3-Benzoylcoumarin, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. Try a less polar solvent or a different mixed solvent system. A table of common recrystallization solvents can be a useful guide.[6]
-
Purify by column chromatography: If recrystallization fails, column chromatography is the next logical step to remove impurities that may be inhibiting crystallization.
-
Q2: After recrystallization, my product's melting point is still broad. What does this indicate?
A2: A broad melting point range is a classic sign of an impure compound.
-
Causality and Solutions:
-
Inadequate purification: The recrystallization may not have been efficient enough to remove all impurities. A second recrystallization may be necessary.
-
Trapped solvent: The crystals may have trapped solvent molecules within their lattice. Ensure the product is thoroughly dried under vacuum.
-
Co-crystallization of impurities: An impurity with similar solubility properties may have co-crystallized with your product. In this case, column chromatography is recommended to separate the components.
-
Q3: During column chromatography, my 3-Benzoylcoumarin co-elutes with an impurity. How can I improve the separation?
A3: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases.
-
Strategies for Better Separation:
-
Optimize the solvent system: A slight change in the polarity of the eluent can significantly impact separation. Try a shallower gradient or isocratic elution with a solvent system that gives a good separation of spots on TLC (ideally, a ΔRf of at least 0.2).
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18).
-
Use a longer column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Q4: How can I remove unreacted salicylaldehyde from my crude 3-Benzoylcoumarin?
A4: Salicylaldehyde is a common starting material in coumarin synthesis and can be a persistent impurity.
-
Purification Tactics:
-
Aqueous wash: Salicylaldehyde has a phenolic hydroxyl group, which is acidic. Washing an ethereal or ethyl acetate solution of your crude product with a weak base like aqueous sodium bicarbonate (NaHCO₃) will deprotonate the salicylaldehyde, making it water-soluble and allowing it to be extracted into the aqueous layer. Be cautious, as strong bases can hydrolyze the coumarin's lactone ring.[7]
-
Column chromatography: Salicylaldehyde is more polar than 3-Benzoylcoumarin and will typically have a lower Rf value on silica gel TLC. Therefore, it can be effectively separated by column chromatography.
-
Q5: I see a streak of fluorescence on my TLC plate when I shine a UV lamp on it. What is this?
A5: Coumarins are well-known for their fluorescent properties. A streak of fluorescence is likely your 3-Benzoylcoumarin product. However, streaking can also indicate that the sample is too concentrated on the TLC plate.[4]
-
Troubleshooting:
-
Dilute your sample: Prepare a more dilute solution of your compound for TLC analysis.
-
Check for highly polar impurities: If dilution does not resolve the streaking, you may have a highly polar impurity that is interacting strongly with the silica gel.
-
Characterization of Pure 3-Benzoylcoumarin
Once you have purified your 3-Benzoylcoumarin, it is essential to confirm its identity and purity.
-
Melting Point: The melting point of a pure compound should be sharp (a narrow range of 1-2 °C). The literature melting point for 3-Benzoylcoumarin is typically around 141-143 °C.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The spectra should be clean, with sharp peaks corresponding to the structure of 3-Benzoylcoumarin.[8][9]
-
Mass Spectrometry: This technique will confirm the molecular weight of your compound. For 3-Benzoylcoumarin (C₁₆H₁₀O₃), the expected molecular weight is approximately 250.25 g/mol .[8]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Be aware of the hazards associated with the solvents and reagents used. Consult the Safety Data Sheets (SDS) for detailed information.
-
Silica gel is a fine powder that can be harmful if inhaled. Handle it with care in a fume hood.
References
- Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing. 2015-05-11.
- 3-Benzoylcoumarin | C16H10O3 | CID 15799. PubChem.
- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI.
- Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
- 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.
- Overview on developed synthesis procedures of coumarin heterocycles. PDF. 2020-06-18.
- 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. Universidade de Lisboa.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- Preparation of coumarin.
- Which solvent system should be used for the monitoring of biscoumarin synthesis for TLC ?.
- Synthesis, 1 H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. PDF. 2025-08-09.
- Base-Promoted Synthesis of Coumarins from Salicylaldehydes and Aryl-Substituted 1,1-Dibromo-1-alkenes under Transition-Metal-Free Conditions.
- Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evalu
- Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant m
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). 2024-09-10.
- What is the best solvent to recrystillize a polar coumarin?.
- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry (RSC Publishing).
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Synthesis of substituted 3-benzoyl coumarin derivatives ¹.
- A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Labor
- Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.
- Synthesis and Characterization of New Coumarin Deriv
- Recent Advances in the Synthesis of Coumarin Derivatives
- Column Chrom
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. 2019-01-10.
- Coumarin | Solubility of Things.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. 2025-01-31.
- Scholars Research Library. Der Pharma Chemica.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
- Two-Dimensional Thin-Layer Chromatography of Selected Coumarins.
- Column Chromatography Procedures.
- Synthesis of substituted coumarin derivatives from salicylaldehydes and....
- Knoevenagel Condens
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science.
- Do coumarin react with AlCl3 spraying reagent on TLC?.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjbms.org [bjbms.org]
- 4. researchgate.net [researchgate.net]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. 3-Benzoylcoumarin | C16H10O3 | CID 15799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Synthesis of 3,4-Substituted Coumarins
Welcome to the technical support center for the synthesis of 3,4-substituted coumarins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by detailed experimental protocols.
Introduction to the Synthetic Challenges
The synthesis of coumarins with specific substitution patterns at the 3 and 4 positions is a critical task in medicinal chemistry due to their wide range of biological activities. However, achieving desired substitutions can be challenging, often leading to low yields, undesired isomers, or complete reaction failure. Classical methods like the Pechmann, Knoevenagel, and Perkin reactions, while foundational, have limitations, especially when targeting complex substitution patterns. Modern cross-coupling strategies offer greater precision but come with their own set of potential pitfalls. This guide will address the intricacies of these methods, providing expert insights to overcome common hurdles.
Section 1: Troubleshooting the Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. While effective for many 4-substituted coumarins, introducing substituents at the 3-position simultaneously can be problematic.
Frequently Asked Questions (FAQs)
Question 1: I am attempting a Pechmann condensation to synthesize a 3,4-disubstituted coumarin, but I am getting a mixture of products, including a significant amount of a chromone byproduct. How can I improve the selectivity for the coumarin?
Answer: The formation of a chromone byproduct is a classic challenge in the Pechmann condensation, arising from the competing reaction pathway of O-acylation versus C-acylation of the phenol. The key to favoring the desired coumarin product lies in understanding and controlling the reaction mechanism.
Causality of the Issue: The reaction mechanism of the Pechmann condensation can proceed via two main pathways under acidic conditions:
-
Transesterification First (Coumarin Pathway): The phenol's hydroxyl group attacks the carbonyl of the ester group in the β-ketoester, followed by an intramolecular Friedel-Crafts acylation.
-
C-Acylation First (Chromone Pathway): The activated aromatic ring of the phenol attacks the ketone carbonyl of the β-ketoester (a Friedel-Crafts acylation), followed by intramolecular cyclization involving the ester.
Highly activated phenols (e.g., resorcinol, phloroglucinol) and strong Brønsted acids (like sulfuric acid) at high temperatures tend to favor the C-acylation pathway, leading to chromone formation.
Troubleshooting Strategies:
-
Catalyst Choice: Switching from strong Brønsted acids to milder Lewis acids or solid acid catalysts can significantly improve selectivity. Lewis acids like ZnCl₂, FeCl₃, or heterogeneous catalysts such as Amberlyst-15 or sulfated zirconia can favor the transesterification pathway.[1][2] For instance, using sulfamic acid as a catalyst has been shown to provide good yields of 4-substituted coumarins with minimal side products.[1]
-
Reaction Temperature: Lowering the reaction temperature can often favor the kinetically controlled coumarin product over the thermodynamically favored chromone. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, which can minimize byproduct formation.[3]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions can sometimes enhance the rate of the desired reaction and simplify product isolation, potentially reducing the formation of byproducts.[3]
Illustrative Workflow for Catalyst Screening:
Caption: Simplified workflow for a Suzuki cross-coupling reaction.
References
- Suljić, M., & Pietruszka, J. (2019). Synthesis of Coumarins by Knoevenagel Condensation. In Science of Synthesis: Flow Chemistry in Organic Synthesis. Thieme.
-
Organic Chemistry Portal. Coumarin Synthesis. [Link]
-
Yang, Y., et al. (2022). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 27(9), 2845. [Link]
- Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4), 435-446.
-
Hernández-Vázquez, E., et al. (2019). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 9(1), 1-6. [Link]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link]
-
Greener Syntheses of Coumarin Derivatives Using Magnetic Nanocatalysts: Recent Advances. (2022). ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2016). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 21(3), 271. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Advances, 11(48), 30235-30255. [Link]
-
King, K., et al. (2021). Synthesis and Analysis of 3-Substituted Coumarins. Digital Commons @ the Georgia Academy of Science. [Link]
-
Al-Amiery, A. A., et al. (2016). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. PMC. [Link]
-
Proposed mechanism for the synthesis of 3-carboxy coumarins in presence... (2021). ResearchGate. [Link]
-
Wu, J., et al. (2007). General and Efficient Route for the Synthesis of 3,4-Disubstituted Coumarins via Pd-Catalyzed Site-Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(21), 8033-8037. [Link]
-
Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. (2022). ResearchGate. [Link]
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (2016). ResearchGate. [Link]
-
Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. (2018). ResearchGate. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). PMC. [Link]
-
Al-Majidi, S. M., et al. (2016). Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity. Bioorganic & Medicinal Chemistry, 24(21), 5366-5373. [Link]
-
Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023). Journal of Synthetic Chemistry, 2(2), 240-251. [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (2022). MDPI. [Link]
-
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2021). Arabian Journal of Chemistry, 14(11), 103400. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019). ACS Omega, 4(5), 9403-9411. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2001). ResearchGate. [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. (2019). MDPI. [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. [Link]
-
An overview on synthesis and reactions of coumarin based compounds. (2021). ResearchGate. [Link]
-
Synthesis and Characterisation of Coumarin Analogues Using Palladium Catalyst and their Free Radical Scavenging Activity. (2024). Informatics Journals. [Link]
-
Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2022). Semantic Scholar. [Link]
-
Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. (2023). MDPI. [Link]
-
Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. (2022). PMC. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. (2021). Rasayan Journal of Chemistry, 14(2), 1073-1079. [Link]
-
5 Pechmann Reaction | Coumarin Synthesis | Electrophilic Substitution Reactions. (2021, May 20). YouTube. [Link]
-
Pechmann Reaction in the Synthesis of Coumarin Derivatives. (2022). ResearchGate. [Link]
-
Mn(III)-Catalysed Domino Process for C-3 Substituted Dihydrocoumarins from 2-hydroxybenzyl Alcohols and 4-hydroxy-2H-chromen-2-ones. (2016). Chemical Communications, 52(42), 6961-6964. [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI. [Link]
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. (2022). Frontiers in Chemistry, 10, 1026361. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Synthetic Landscape of 3-Acylcoumarins
Introduction: The Significance of the 3-Acylcoumarin Scaffold
3-Acylcoumarins represent a privileged scaffold in medicinal chemistry and materials science. These derivatives of coumarin, a naturally occurring benzopyrone, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Their unique structural features also make them valuable as fluorescent probes and synthons for more complex heterocyclic systems.[3] The efficacy and potential applications of 3-acylcoumarins are intrinsically linked to the substituents on the coumarin core, making the choice of synthetic route a critical parameter in the development of novel compounds with tailored properties. This guide provides a comparative analysis of the most prominent synthetic routes to 3-acylcoumarins, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
I. The Knoevenagel Condensation: A Versatile and Widely Adopted Route
The Knoevenagel condensation is arguably the most common and versatile method for the synthesis of 3-acylcoumarins. This reaction typically involves the condensation of a salicylaldehyde derivative with a β-keto ester or another active methylene compound, catalyzed by a base.[4][5]
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the salicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the 3-acylcoumarin. The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote undesirable side reactions.
Caption: Knoevenagel condensation mechanism for 3-acylcoumarin synthesis.
Catalysts and Reaction Conditions: A Comparative Overview
A variety of catalysts and reaction conditions have been explored to optimize the Knoevenagel synthesis of 3-acylcoumarins, with a significant trend towards greener and more efficient protocols.
-
Homogeneous Base Catalysts: Piperidine is a classic and effective catalyst for this transformation.[2] It is mild, readily available, and generally provides good to excellent yields. Other organic bases like L-proline have also been employed, sometimes offering stereocontrol in specific applications.[5]
-
Heterogeneous Catalysts: To simplify purification and improve catalyst recyclability, solid catalysts have been developed. These include basic alumina and nano-sized metal oxides like nano-ZnO, which can offer high yields under mild conditions.[5][6] The use of magnetically recoverable nanoparticles, such as MgFe2O4, further enhances the green credentials of this method by allowing for easy separation of the catalyst using an external magnet.[4]
-
Microwave and Ultrasound Irradiation: The application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields.[4][7] Similarly, ultrasound-assisted synthesis provides an energy-efficient alternative that can promote the reaction at lower temperatures.[4]
Experimental Protocol: Piperidine-Catalyzed Synthesis of 3-Acetylcoumarin[2]
-
Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 25 mL of ethanol.
-
Catalyst Addition: Add piperidine (20 mol%) to the solution.
-
Reaction: Reflux the reaction mixture for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration and recrystallize from aqueous ethanol to obtain pure 3-acetylcoumarin.
II. The Perkin Reaction: A Pathway to 3-Arylcoumarins
While the Knoevenagel condensation is versatile, the Perkin reaction offers a more direct route to 3-arylcoumarins. This reaction involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of an acid anhydride (commonly acetic anhydride) and a weak base (such as triethylamine or an alkali metal acetate).[4]
Mechanistic Insights
The Perkin reaction mechanism involves the formation of a mixed anhydride from the phenylacetic acid and acetic anhydride. The base then abstracts an alpha-proton from this mixed anhydride to generate a carbanion. This carbanion attacks the salicylaldehyde, and subsequent intramolecular acylation and elimination steps lead to the formation of the 3-arylcoumarin.
Caption: Perkin reaction mechanism for 3-arylcoumarin synthesis.
Experimental Protocol: Synthesis of 3-Arylcoumarins[4]
-
Reactant Mixture: Combine salicylaldehyde (1 equivalent), the corresponding phenylacetic acid (1 equivalent), acetic anhydride, and triethylamine in a reaction vessel.
-
Heating: Heat the mixture with stirring at 120°C for several hours.
-
Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the crude product.
-
Purification: The solid is collected by filtration and purified by column chromatography or recrystallization to yield the 3-arylcoumarin.
III. Other Synthetic Strategies: Pechmann and Vilsmeier-Haack Reactions
While less commonly employed for the direct synthesis of 3-acylcoumarins, the Pechmann and Vilsmeier-Haack reactions are cornerstone methods in coumarin chemistry and can be adapted for this purpose.
Pechmann Condensation
The Pechmann condensation typically involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst (e.g., sulfuric acid, or solid acid catalysts).[8][9] To synthesize a 3-acylcoumarin via this route, one would need to start with a phenol and an appropriately substituted β-keto ester (an acylacetic ester). The reaction conditions are often harsh, which can limit its applicability to sensitive substrates.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF) to introduce a formyl group onto an electron-rich aromatic ring.[10] This reaction can be used to synthesize 3-formylcoumarins from 4-hydroxycoumarins. The resulting 3-formylcoumarin can then be further elaborated to other 3-acyl derivatives.
Comparative Performance of Synthetic Routes
The choice of synthetic route for a 3-acylcoumarin depends on several factors, including the desired substitution pattern, scalability, and environmental considerations.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Knoevenagel Condensation | Salicylaldehyde, β-keto ester | Piperidine, L-proline, nano-ZnO, MgFe2O4 | Reflux, MW, Ultrasound | Good to Excellent (up to 99%)[4] | High versatility, mild conditions, green alternatives available. | May require optimization of catalyst and conditions. |
| Perkin Reaction | Salicylaldehyde, Phenylacetic acid | Acetic anhydride, Triethylamine | 120°C | Moderate to Good (46-74%)[4] | Direct route to 3-arylcoumarins. | Higher temperatures required, moderate yields. |
| Pechmann Condensation | Phenol, Acylacetic ester | Strong acid (e.g., H2SO4) | High temperature | Variable | Access to different substitution patterns. | Harsh conditions, limited substrate scope. |
| Vilsmeier-Haack Reaction | 4-Hydroxycoumarin | POCl3, DMF | 0°C to reflux | Good | Useful for 3-formylcoumarins. | Multi-step for other 3-acyl derivatives, uses hazardous reagents. |
Conclusion and Future Perspectives
The synthesis of 3-acylcoumarins is a well-established field with the Knoevenagel condensation being the most prominent and adaptable method. The development of green catalytic systems and the use of microwave and ultrasound technologies have significantly improved the efficiency and environmental friendliness of this approach. The Perkin reaction remains a valuable tool for the direct synthesis of 3-arylcoumarins. While the Pechmann and Vilsmeier-Haack reactions are less direct for this specific target, they offer alternative pathways for certain substitution patterns.
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The exploration of novel heterogeneous catalysts, flow chemistry, and biocatalytic approaches will undoubtedly pave the way for the next generation of 3-acylcoumarin synthesis, enabling the discovery of new derivatives with enhanced pharmacological and material properties.
References
-
Baskaran, A., & Ayyanar, M. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Biomolecules, 11(8), 1183. [Link]
-
Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4), 479-488. [Link]
-
Hosseini Nasab, N., et al. (2023). Reaction of 3-Acetylcoumarin: From methods to mechanism. Arabian Journal of Chemistry, 16(2), 104472. [Link]
-
Gaikwad, N. D., et al. (2023). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]
-
Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Organic Communications, 12(1), 1-45. [Link]
-
Ansary, I., & Taher, A. (2019). One-Pot Synthesis of Coumarin Derivatives. In Coumarins. IntechOpen. [Link]
-
Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. ResearchGate. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Molecular Diversity, 26(4), 2247-2263. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Bioorganic & Medicinal Chemistry, 82, 117215. [Link]
-
Moghanlou, A. O., et al. (2023). The use of recyclable magnetic nanocatalyst Fe3O4@SiO2-(CH2)3-Pyridine-2-(1H)-tetrazole-Cu(II) in the synthesis of bis-coumarin derivatives under green conditions. Iranian Journal of Catalysis, 13(1), 79-90. [Link]
-
Alheety, K. A., Jamel, N. M., & Ahmed, B. J. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
-
Nasab, N. H., et al. (2022). Coumarin‐Chalcones Generated from 3‐Acetylcoumarin as a Promising Agent: Synthesis and Pharmacological Properties. ChemistrySelect, 7(12), e202104443. [Link]
-
Nikolova, S., et al. (2022). Experimental and Theoretical Study on the Homodimerization Mechanism of 3-Acetylcoumarin. International Journal of Molecular Sciences, 23(21), 12999. [Link]
-
Datta, M., & Singh, A. (2014). SYNTHESIS OF COUMARIN DERIVATIVES: A GREEN PROCESS. ResearchGate. [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. J. Chem. Research (S), 468-469. [Link]
-
Abdou, M. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. Arabian Journal of Chemistry, 10, S3664-S3675. [Link]
-
Stanković, N., et al. (2023). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. Antioxidants, 12(10), 1877. [Link]
-
Al-Heety, K. A., Jamel, N. M., & Ahmed, B. J. (2023). Coumarin Synthesis Via The Pechmann Reaction. IJSART, 9(12). [Link]
-
Yadav, P., et al. (2022). Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina. RSC Advances, 12(37), 24201-24211. [Link]
-
Pârvulescu, V. I., & Coman, S. M. (2021). Mechanistic Aspects of the Chemical Reactions in a Three-Way Catalytic Converter Containing Cu and Platinum Group Metals. Catalysts, 11(7), 834. [Link]
-
Thriveni, P., et al. (2016). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica, 8(10), 18-22. [Link]
-
Coman, S. M., et al. (2019). GREEN CATALYTIC SYNTHESIS OF PHENPROCOUMON. Revue Roumaine de Chimie, 64(3), 221-228. [Link]
-
U.S. National Library of Medicine. (n.d.). PubChem. [Link]
-
YouTube. (2020, February 22). Pechmann Condensation Mechanism (Coumarin Synthesis) | Organic Chemistry. [Link]
-
Singh, S., & Singh, J. (2023). Synthesis of 3-Phenyl coumarin by Using Phase Transper as a Green Catalysts. ResearchGate. [Link]
-
Al-Majedy, Y. K., & Al-Amiery, A. A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13. [Link]
-
Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Acta Chimica Slovenica, 60(1), 187-192. [Link]
-
Shinde, S. B., et al. (2012). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Serbian Chemical Society, 77(10), 1379-1387. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jazanu.edu.sa [jazanu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
